molecular formula C7H4BF3N2O2 B2433509 6-Cyano-5-(trifluoromethyl)pyridin-3-ylboronic acid CAS No. 2377606-68-1

6-Cyano-5-(trifluoromethyl)pyridin-3-ylboronic acid

Cat. No.: B2433509
CAS No.: 2377606-68-1
M. Wt: 215.93
InChI Key: DMAFMRXBENNIJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-5-(trifluoromethyl)pyridin-3-ylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs organoboron compounds and halides or pseudohalides in the presence of a palladium catalyst . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 50-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-5-(trifluoromethyl)pyridin-3-ylboronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding alcohols or ketones using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the cyano group to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the boronic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Major Products

    Oxidation: Formation of alcohols or ketones

    Reduction: Formation of amines

    Substitution: Formation of various substituted pyridine derivatives

Scientific Research Applications

6-Cyano-5-(trifluoromethyl)pyridin-3-ylboronic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Cyano-5-(trifluoromethyl)pyridin-3-ylboronic acid primarily involves its role as a boronic acid derivative in Suzuki–Miyaura coupling reactions. The boronic acid moiety interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The cyano and trifluoromethyl groups influence the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-3-(trifluoromethyl)phenylboronic acid
  • 2-Cyano-5-(trifluoromethyl)phenylboronic acid
  • 3-Cyano-4-(trifluoromethyl)phenylboronic acid

Uniqueness

6-Cyano-5-(trifluoromethyl)pyridin-3-ylboronic acid is unique due to the specific positioning of the cyano and trifluoromethyl groups on the pyridine ring, which imparts distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in synthetic chemistry .

Properties

IUPAC Name

[6-cyano-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF3N2O2/c9-7(10,11)5-1-4(8(14)15)3-13-6(5)2-12/h1,3,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAFMRXBENNIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)C#N)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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